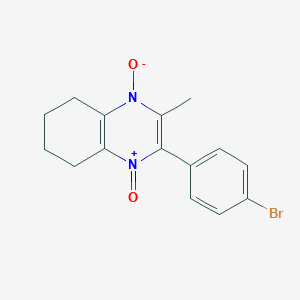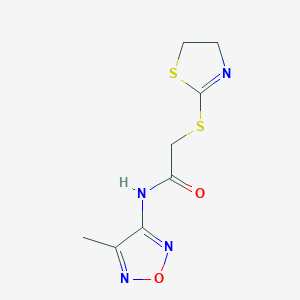
2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
Vue d'ensemble
Description
The compound “2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide” is a quinoxaline derivative . Quinoxaline derivatives have manifold biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The synthesis of these compounds often involves the reaction of o-phenylene diamines with 1,2-dicarbonyl compounds .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a benzene ring and a pyrazine ring . The oxidation of both nitrogens of the pyrazine ring to obtain quinoxaline 1,4-dioxide offers it a variety of biological properties .Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives are diverse. For example, the replacement of the 3-amine with the substituted aryl ring of TX-402 increases the hypoxic anti-tumor activity .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary. For instance, the crystal form of aprocitentan, a quinoxaline derivative, has advantages in physical and chemical properties, preparation processing performance, and bioavailability .Applications De Recherche Scientifique
Medicinal Chemistry: Antitumor Agents
Quinoxaline derivatives, including the specified compound, have been studied for their potential as hypoxic selective antitumor agents . These compounds can target hypoxic tumor cells, which are often resistant to conventional therapies. The structure-activity relationship (SAR) of these derivatives indicates that certain substitutions on the quinoxaline ring can enhance hypoxic cytotoxicity, making them promising candidates for cancer treatment.
Pharmacology: Antimicrobial and Antiprotozoal Activities
Quinoxaline 1,4-di-N-oxides (QdNOs) exhibit a broad spectrum of biological activities, including antimicrobial and antiprotozoal effects . They have been used as growth promoters in veterinary medicine and show potential in combating infectious diseases. However, concerns over genotoxicity and bacterial resistance highlight the need for further research and development of new QdNO drugs.
Agriculture: Feed Additives
In the agricultural sector, QdNOs have been utilized as feed additives to prevent infectious diseases and improve animal growth . Their antimicrobial properties help maintain the health of livestock, which is crucial for food safety and quality.
Materials Science: Chemical Probes
While specific applications in materials science for this compound are not directly cited, related quinoxaline derivatives are valuable in the synthesis of chemical probes . These probes can be used in various materials science applications, including the development of new materials with enhanced properties.
Environmental Science: Pathway Analysis
Quinoxaline derivatives are involved in environmental science through pathway analysis . They can interact with genes and influence pathways that are significant in environmental toxicity and adaptation, contributing to our understanding of environmental stressors on biological systems.
Analytical Chemistry: Photoaffinity Probes
In analytical chemistry, related compounds are used to design photoaffinity probes . These probes are crucial for studying molecular interactions and can be applied in protein profiling, target identification, and the development of covalent inhibitors.
Safety and Hazards
Orientations Futures
Quinoxaline derivatives have broad applications and prospects in human and veterinary medicines . The evaluation of their medicinal chemistry is still in progress, and there is an urgent need for the discovery of new quinoxaline drugs . The development of these compounds could be a promising area of future research.
Mécanisme D'action
Target of Action
The primary target of 2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, and tumor invasion .
Mode of Action
This compound interacts with its target, HIF-1α, by suppressing its activity . The suppression of HIF-1α results in a significant decrease in the expression of VEGF (Vascular Endothelial Growth Factor), a signal protein produced by cells that stimulates the formation of blood vessels .
Biochemical Pathways
The suppression of HIF-1α affects the hypoxia-inducible factor pathway, which is responsible for the cellular response to low oxygen conditions . Downstream effects include a decrease in angiogenesis due to reduced VEGF expression . This can limit the growth of tumors, as they require the formation of new blood vessels for nutrient supply .
Result of Action
The result of the compound’s action is a decrease in angiogenesis, potentially limiting the growth of tumors . By suppressing HIF-1α and subsequently reducing VEGF expression, the compound may inhibit the formation of new blood vessels that tumors need for growth .
Action Environment
The action of this compound is particularly relevant in hypoxic environments, such as the interior of solid tumors . Hypoxia often leads to the activation of HIF-1α and the promotion of angiogenesis . By suppressing HIF-1α, this compound can potentially counteract these effects . .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-15(11-6-8-12(16)9-7-11)18(20)14-5-3-2-4-13(14)17(10)19/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZASVDWQOYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4772247.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4772251.png)
![5-ethyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4772257.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4772264.png)
![3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4772273.png)
![3-[(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4772280.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772286.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclohexylthiourea](/img/structure/B4772341.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4772343.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4772348.png)